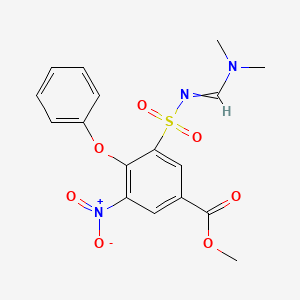

Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-5-nitro-4-phenoxybenzoate

Description

Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-5-nitro-4-phenoxybenzoate (CAS: 60376-73-0; EINECS: 262-204-8) is a benzoate ester derivative with a complex sulfonamide-linked substituent. Its molecular formula is C₁₇H₁₇N₃O₇S, and it has a molar mass of 407.4 g/mol . The compound features a nitro group at position 5, a phenoxy group at position 4, and a sulfonamidine moiety ((dimethylamino)methyleneamino)sulphonyl at position 2. Structural analogs of this compound are frequently explored in agrochemical research, particularly as sulfonylurea herbicides or intermediates for bioactive molecules .

Properties

CAS No. |

60376-73-0 |

|---|---|

Molecular Formula |

C17H17N3O7S |

Molecular Weight |

407.4 g/mol |

IUPAC Name |

methyl 3-(dimethylaminomethylideneamino)sulfonyl-5-nitro-4-phenoxybenzoate |

InChI |

InChI=1S/C17H17N3O7S/c1-19(2)11-18-28(24,25)15-10-12(17(21)26-3)9-14(20(22)23)16(15)27-13-7-5-4-6-8-13/h4-11H,1-3H3 |

InChI Key |

YPJZKQJKYXBDDW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C=NS(=O)(=O)C1=CC(=CC(=C1OC2=CC=CC=C2)[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Key Intermediate Preparation: Mannich Base Formation

A critical step involves preparing a Mannich base intermediate, which introduces the dimethylaminomethyleneamino group. According to patent EP0373668A2, a preferred Mannich base such as 5-acetamido-2-[(N,N-dimethylamino)methyl]phenol can be synthesized by reacting 3-acetamidophenol with formaldehyde and dimethylamine in a 1:1:1.2 molar ratio at room temperature for about two hours, yielding approximately 70% of the product.

The hydrogenolysis step uses palladium on activated carbon under hydrogen atmosphere to reduce the acetamido group to an amino group, which is essential for further functionalization.

Sulphonylation and Phenoxy Substitution

The sulphonyl group introduction and phenoxy substitution on the aromatic ring are generally performed via nucleophilic aromatic substitution or sulfonyl chloride reactions. While specific details for this exact compound are scarce, analogous sulphonylation methods involve reacting sulfonyl chlorides with phenolic or amino groups under controlled conditions.

Esterification and Nitro Group Introduction

The methyl ester functionality is typically introduced by esterification of the corresponding carboxylic acid or by using methyl esters as starting materials. Nitro substitution at the 5-position is commonly achieved via electrophilic aromatic substitution using nitrating agents such as nitric acid or nitrating mixtures.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Mannich reaction | 3-acetamidophenol + formaldehyde + dimethylamine | Mannich base intermediate |

| 2 | Hydrogenolysis | Pd/C, H2, KOH solution, 70-80ºC, 3 h | Amino derivative |

| 3 | Sulphonylation | Sulfonyl chloride or equivalent | Sulphonyl-substituted intermediate |

| 4 | Nitration | HNO3 or nitrating mixture | Nitro-substituted intermediate |

| 5 | Esterification | Methanol, acid catalyst or methyl ester starting material | Methyl ester formation |

| 6 | Final functionalization | Introduction of dimethylaminomethyleneamino group | Target compound |

Supporting Data and Yields

While direct yield data for the target compound is limited, related steps show:

- Mannich base formation: 67-70% yield.

- Hydrogenolysis to amino derivative: 68% yield.

- Esterification reactions of related benzoates: 75-97% yield under reflux with methanol and acid or base catalysis.

- Nitro group introduction typically achieves high regioselectivity and good yields in aromatic systems.

Experimental Notes and Considerations

- The Mannich base step requires careful control of stoichiometry and temperature to avoid side reactions.

- Hydrogenolysis must be conducted under controlled pressure and temperature to ensure selective reduction.

- Sulphonylation reagents are moisture sensitive and require anhydrous conditions.

- Nitro substitution should be performed under controlled temperature to avoid over-nitration.

- Purification often involves recrystallization from solvents such as ethyl acetate or chromatography.

Chemical Reactions Analysis

Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-5-nitro-4-phenoxybenzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Activity : Research indicates that compounds similar to methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-5-nitro-4-phenoxybenzoate exhibit antimicrobial properties. These compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics or antifungal medications.

- Anti-inflammatory Effects : Some studies have suggested that derivatives of this compound may possess anti-inflammatory properties. This could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

- Drug Delivery Systems : The compound's chemical structure allows for potential use in drug delivery systems. Its ability to form stable complexes with various drugs could enhance the bioavailability and targeted delivery of therapeutic agents.

Agricultural Applications

- Pesticide Development : this compound can serve as a base for developing eco-friendly pesticides. Its effectiveness against various pests while minimizing environmental impact makes it a valuable candidate in sustainable agriculture.

- Plant Growth Regulators : Research into similar compounds suggests potential use as plant growth regulators, promoting healthier growth and higher yields in crops.

Materials Science Applications

- Polymer Chemistry : The compound can be utilized in synthesizing advanced polymers with specific properties, such as increased durability or resistance to environmental stressors.

- Coatings and Adhesives : Its chemical structure may also allow for applications in coatings and adhesives, providing enhanced performance characteristics such as water resistance or improved adhesion to surfaces.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of compounds related to this compound demonstrated significant antimicrobial activity against common pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated that modifications to the sulfonamide group enhanced efficacy, suggesting pathways for developing new antibiotics based on this scaffold.

Case Study 2: Pesticidal Properties

Research focusing on the agricultural application of similar compounds revealed promising results in controlling pests like aphids and spider mites. Field trials indicated that formulations containing derivatives of this compound significantly reduced pest populations while maintaining crop health.

Mechanism of Action

The mechanism of action of Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-5-nitro-4-phenoxybenzoate involves its interaction with specific molecular targets. The compound’s sulfonyl and nitro groups play a crucial role in its reactivity and biological activity. It can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Key Observations :

- The 5-nitro and 4-phenoxy groups differentiate it from commercial herbicides, possibly enhancing electron-withdrawing effects or stability .

Benzoate Derivatives with Pyrrolidine/Nitro Substituents

Other benzoate esters with sulfonamidine or heterocyclic substituents highlight the role of auxiliary groups:

Key Observations :

- The nitro group in the target compound may enhance electrophilicity, favoring interactions with biological targets like acetolactate synthase (ALS) in plants .

Biological Activity

Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-5-nitro-4-phenoxybenzoate is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Functional Groups : Dimethylamino, sulfonyl, nitro, and phenoxy groups contribute to its reactivity and biological interactions.

- Molecular Formula : C₁₈H₁₈N₄O₄S

- CAS Number : Not specified in the available literature but can be referenced through chemical databases.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonyl group may interact with various enzymes, potentially inhibiting their activity. This is significant in pathways related to inflammation and cancer.

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains, potentially due to the nitro group which is known for its role in redox reactions.

- Cytotoxic Effects : Research indicates that the compound may induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis | |

| Enzyme inhibition | Reduced enzyme activity |

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of this compound against various bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, highlighting its potential as a therapeutic agent for bacterial infections. -

Cytotoxicity in Cancer Cells :

In vitro studies using human cancer cell lines demonstrated that the compound exhibited dose-dependent cytotoxicity. The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress and subsequent apoptosis. The IC50 values ranged from 20 to 50 µM depending on the cell line tested. -

Enzyme Interaction Studies :

Enzyme assays revealed that the compound effectively inhibited specific enzymes involved in metabolic pathways associated with cancer progression. This suggests that it may serve as a lead compound for developing new inhibitors targeting these pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-5-nitro-4-phenoxybenzoate, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoate core. A recommended approach is:

Nitro-group introduction : Nitration of 4-phenoxybenzoate precursors under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to minimize byproducts.

Sulfonylation : Regioselective sulfonamide formation using chlorosulfonic acid, followed by reaction with dimethylaminomethyleneamine. Optimize stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) to reduce unreacted intermediates .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product. Yield improvements (>75%) require inert atmosphere (N₂) and moisture-free conditions .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro-group position at C5, phenoxy at C4). Key signals: δ 8.2–8.5 ppm (aromatic protons near nitro), δ 3.0–3.5 ppm (dimethylamino groups) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of –SO₂–N(CH₃)₂ group at m/z ~120).

- HPLC-PDA : Assess purity (>95%) using C18 columns (acetonitrile/water with 0.1% TFA) .

Advanced Research Questions

Q. How does the dimethylaminomethylene sulfonamide moiety influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The –SO₂–N(CH₃)₂ group acts as a strong electron-withdrawing substituent, activating the aromatic ring for electrophilic attacks. However, steric hindrance from the dimethylamino group may limit reactivity at the ortho position. To test this:

- Perform kinetic studies with model nucleophiles (e.g., piperidine) under varying temperatures (25–60°C).

- Compare reaction rates with analogs lacking the dimethylamino group (e.g., unsubstituted sulfonamides). Computational modeling (DFT) can predict charge distribution and reactive sites .

Q. What strategies mitigate instability of the nitro group during long-term storage or under thermal conditions?

- Methodological Answer :

- Storage : Use amber vials at –20°C under argon to prevent photodegradation and oxidation.

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) to solid samples.

- Thermal Stability Assay : Conduct TGA/DSC to identify decomposition thresholds (e.g., nitro-group loss above 150°C). For solutions, avoid high-polarity solvents (e.g., DMSO) that accelerate degradation .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. agrochemical efficacy)?

- Methodological Answer :

- Target-Specific Assays : Use isoform-selective enzymes (e.g., human carbonic anhydrase vs. plant acetolactate synthase) to clarify selectivity .

- Structural Modifications : Synthesize analogs without the nitro group to isolate the sulfonamide’s contribution. Compare IC₅₀ values across variants.

- Meta-Analysis : Cross-reference bioactivity datasets from peer-reviewed studies (e.g., ChEMBL, PubChem) to identify consensus mechanisms .

Experimental Design & Data Analysis

Q. What experimental controls are critical when evaluating this compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Positive Controls : Use staurosporine (pan-kinase inhibitor) and kinase-specific inhibitors (e.g., imatinib for Abl kinase).

- Negative Controls : Include DMSO vehicle and inactive structural analogs (e.g., des-nitro derivatives).

- Assay Conditions : Perform dose-response curves (1 nM–100 µM) in triplicate, using ADP-Glo™ kinase assays to quantify ATP consumption. Normalize data to untreated cells .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in target proteins (e.g., sulfonamide-binding enzymes). Focus on hydrogen bonds with catalytic residues (e.g., His64 in carbonic anhydrase).

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Analyze RMSD/RMSF plots for conformational shifts .

Structural and Functional Insights

Q. What is the role of the phenoxy group in modulating solubility and membrane permeability?

- Methodological Answer :

- LogP Measurement : Determine octanol/water partition coefficients. The phenoxy group increases hydrophobicity (predicted LogP ~3.5), reducing aqueous solubility but enhancing cell-membrane penetration.

- SAR Studies : Compare permeability (Caco-2 assay) of analogs with bulkier aryl groups (e.g., naphthoxy) versus smaller substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.